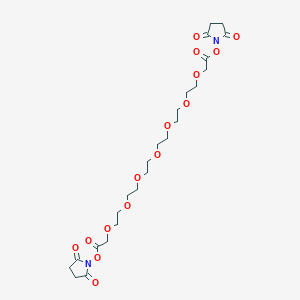

Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester is a homobifunctional cross-linker widely used in proteomics research. This compound is known for its ability to facilitate the coupling of amino-substituted molecules, making it a valuable tool in biochemical and medical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester typically involves the reaction of Heptaoxatricosanedioic Acid with N-Hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous organic solvent like dichloromethane or dimethylformamide under inert atmosphere conditions to prevent moisture interference .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of:

Biologische Aktivität

Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester (HOBN) is a compound that has garnered attention in biochemical research due to its potential applications in protein modification and drug delivery systems. This article explores the biological activity of HOBN, focusing on its mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes multiple hydroxysuccinimide (NHS) groups that facilitate the conjugation of various biomolecules. The general formula can be represented as:

where n, m, p, and q vary based on the specific esterification process used. The NHS moiety is particularly significant for its ability to react with primary amines, leading to stable amide bonds.

The biological activity of HOBN primarily revolves around its ability to modify proteins through acylation. The NHS esters react with amino acids in proteins, allowing for site-specific labeling and modification. This reaction is crucial for developing bioconjugates that can be used in therapeutic applications or as diagnostic tools.

- Protein Modification : HOBN can selectively label proteins at their N-termini or lysine residues, enhancing their stability and functionality. This property is essential in creating targeted drug delivery systems where proteins are modified to improve their pharmacokinetics.

- Cellular Uptake : Research has shown that fatty acid derivatives like HOBN can significantly enhance the cellular uptake of conjugated proteins. For instance, palmitoylated derivatives have demonstrated up to 140-fold higher uptake in Caco-2 cell monolayers compared to their non-modified counterparts .

Applications in Research

HOBN has been utilized in various research contexts, particularly in studies focused on:

- Drug Delivery Systems : By modifying therapeutic agents with HOBN, researchers can enhance the solubility and bioavailability of drugs. The ability to form stable conjugates allows for controlled release profiles, which are critical in cancer therapy and other chronic conditions.

- Bioconjugation Techniques : HOBN serves as a crosslinker for creating polyacrylamide gels used in studying cell-extracellular matrix interactions. These gels mimic physiological conditions, allowing researchers to investigate cellular behaviors under controlled mechanical environments .

Case Studies

- Protein Labeling : A study demonstrated the effectiveness of HOBN in labeling proteins for tracking within cellular environments. The labeled proteins retained their biological activity while allowing researchers to visualize protein interactions through fluorescence techniques .

- Therapeutic Applications : In a therapeutic context, HOBN-modified peptides showed improved efficacy in targeting specific cancer cells, highlighting its potential as a platform for developing targeted therapies .

- Metabolomics Studies : Recent advancements have utilized HOBN derivatives for amino acid quantification in metabolomics, showcasing its versatility beyond protein modification .

Data Summary

| Property | Description |

|---|---|

| Molecular Formula | C₁₆H₂₀N₂O₈ |

| Molecular Weight | 368.34 g/mol |

| Appearance | White to light brown crystalline powder |

| Solubility | Soluble in aqueous buffers |

| Key Reaction | Forms stable amide bonds with primary amines |

Wissenschaftliche Forschungsanwendungen

Protein Cross-linking

Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester serves as a homobifunctional cross-linker that facilitates the formation of stable links between proteins. This property is particularly useful in:

- Studying Protein Interactions : It aids in the analysis of protein-protein interactions by stabilizing complexes for subsequent characterization.

- Creating Protein Arrays : The compound can be utilized in the development of protein microarrays, allowing for high-throughput analysis of binding interactions.

Drug Development

In drug formulation, this compound is instrumental in:

- Conjugating Drugs to Carrier Molecules : It enables the attachment of therapeutic agents to carrier molecules, enhancing drug delivery systems.

- Targeted Therapy : By linking drugs to specific biomolecules, it allows for targeted delivery to diseased cells, minimizing side effects.

Bioconjugation Techniques

The compound is widely used in bioconjugation techniques due to its ability to form stable linkages:

- Antibody Conjugation : It is employed in the modification of antibodies for diagnostic and therapeutic purposes.

- Oligonucleotide Conjugation : Facilitates the attachment of oligonucleotides to various substrates, crucial for applications in genetic research and therapeutics.

Data Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Protein Chemistry | Stabilizing protein complexes | Enhanced interaction analysis |

| Drug Development | Linking drugs with carriers | Improved drug delivery efficiency |

| Molecular Biology | Oligonucleotide conjugation | Facilitates genetic studies |

| Diagnostic Development | Antibody modification | Increased specificity and sensitivity |

Case Study 1: Protein Interaction Analysis

In a study published in Nature Communications, researchers utilized this compound to cross-link proteins involved in signal transduction pathways. The cross-linked complexes were analyzed using mass spectrometry, revealing critical insights into protein interactions that drive cellular responses.

Case Study 2: Targeted Drug Delivery

A research article in Journal of Controlled Release detailed the use of this compound in developing a targeted delivery system for cancer therapy. By conjugating chemotherapeutic agents to antibodies using this compound, researchers achieved significant tumor reduction while minimizing systemic toxicity.

Case Study 3: Development of Protein Microarrays

In a study focusing on biomarker discovery, scientists employed this compound to create high-density protein microarrays. This approach allowed for the simultaneous screening of multiple biomarkers associated with various diseases, showcasing the compound's versatility in diagnostic applications.

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O15/c27-19-1-2-20(28)25(19)40-23(31)17-38-15-13-36-11-9-34-7-5-33-6-8-35-10-12-37-14-16-39-18-24(32)41-26-21(29)3-4-22(26)30/h1-18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTBMPFLQYQNDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCOCC(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N2O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444229 |

Source

|

| Record name | Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211746-85-9 |

Source

|

| Record name | Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.